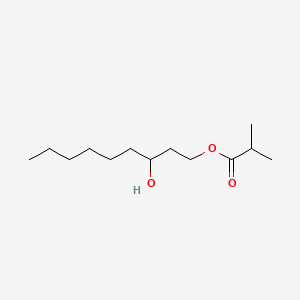

3-Hydroxynonyl isobutyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68227-52-1 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

3-hydroxynonyl 2-methylpropanoate |

InChI |

InChI=1S/C13H26O3/c1-4-5-6-7-8-12(14)9-10-16-13(15)11(2)3/h11-12,14H,4-10H2,1-3H3 |

InChI Key |

BKLLEFBQDROZNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCOC(=O)C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxynonyl Isobutyrate and Its Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with traditional chemical reactions, providing a powerful toolkit for the production of complex molecules like 3-hydroxynonyl isobutyrate. Enzymes, particularly lipases, and whole-cell microbial systems are central to these approaches due to their mild reaction conditions and high specificity.

Lipase-Catalyzed Esterification and Transesterification Pathways

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes widely used in organic synthesis for the formation of esters. scielo.br They can catalyze both esterification (reaction between a carboxylic acid and an alcohol) and transesterification (exchange of an acyl group of an ester with an alcohol). scielo.brmdpi.com In the context of this compound synthesis, lipase (B570770) would catalyze the reaction between 3-hydroxynonanoic acid and isobutanol (esterification) or the reaction between an ester of 3-hydroxynonanoic acid (e.g., methyl 3-hydroxynonanoate) and isobutanol, or an ester of isobutyric acid (e.g., ethyl isobutyrate) and 3-hydroxynonan-1-ol (transesterification).

The catalytic mechanism of lipases typically follows a Ping-Pong Bi-Bi mechanism. mdpi.comnih.gov In this process, the enzyme's active site, which contains a catalytic triad (B1167595) of serine, histidine, and aspartate, first reacts with the acyl donor (e.g., isobutyric acid) to form an acyl-enzyme intermediate, releasing water. mdpi.com Subsequently, the nucleophile (3-hydroxynonan-1-ol) attacks the acyl-enzyme complex, leading to the formation of the final ester product and regeneration of the free enzyme. nih.gov

The use of immobilized lipases is often preferred in industrial applications as it facilitates enzyme recovery and reuse, enhancing process stability and cost-effectiveness. nih.govresearchgate.net Various lipases from different microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, have been successfully employed for the synthesis of a wide range of specialty esters. nih.govmdpi.com The choice of lipase can influence the reaction rate and selectivity.

Microbial Bioconversion for Hydroxylated Precursors

The key precursor for this compound is 3-hydroxynonanoic acid. Microbial bioconversion presents a green and efficient route to produce such hydroxylated fatty acids from readily available fatty acid feedstocks. researchgate.netnih.gov Various microorganisms, including bacteria, yeasts, and fungi, possess enzymatic machinery capable of introducing hydroxyl groups at specific positions on the fatty acid carbon chain. researchgate.net

The production of 3-hydroxynonanoic acid can be achieved through the β-oxidation pathway of longer-chain fatty acids. mdpi.com In this metabolic cycle, fatty acids are sequentially shortened by two-carbon units. Intermediates in this pathway include β-hydroxyacyl-CoA esters. By employing specific microbial strains or genetically engineered organisms with modified metabolic pathways (e.g., knocking out enzymes responsible for further degradation), it is possible to accumulate and isolate these hydroxylated intermediates. mdpi.com

Alternatively, direct hydroxylation of nonanoic acid can be performed by certain microorganisms. researchgate.netfigshare.com These biotransformations are catalyzed by hydroxylase enzymes, such as cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific positions on the fatty acid backbone. researchgate.net The regioselectivity of these enzymes is a key advantage, allowing for the targeted production of the desired 3-hydroxy isomer.

| Microorganism Type | Enzymatic Pathway | Substrate Example | Product |

| Bacteria (Micrococcus luteus) | Hydratase Activity / β-oxidation | Oleic Acid | 10-Hydroxystearic acid, subsequently γ-dodecalactone mdpi.comresearchgate.net |

| Yeast (Yarrowia lipolytica) | β-oxidation of Hydroxy Fatty Acids | Ricinoleic Acid | γ-Decalactone researchgate.net |

| Fungi | Cytochrome P450 monooxygenases | Fatty Acids | Various Hydroxy Fatty Acids researchgate.net |

Optimization of Enzymatic Reaction Conditions for Ester Production

The efficiency of lipase-catalyzed ester production is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and productivity of this compound synthesis. nih.govorganic-chemistry.org Key parameters that are typically optimized include temperature, enzyme concentration, substrate molar ratio, and the nature of the solvent.

Response surface methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously. nih.gov For instance, in the synthesis of β-sitostanol esters, RSM was used to find the optimal conditions for temperature, enzyme dosage, acyl donor concentration, and reaction time, leading to very high esterification efficiencies (86-97%). nih.gov

| Parameter | Typical Range | Effect on Reaction | Example Study |

| Temperature | 30 - 60 °C | Affects reaction rate and enzyme stability. Higher temperatures can increase reaction rates but may lead to enzyme denaturation. | For butyl butyrate (B1204436) synthesis, temperatures above 40°C were detrimental. researchgate.net |

| Enzyme Concentration | 5 - 30 g/L | Higher enzyme concentration generally increases the reaction rate, but there is an optimal point beyond which the increase is not significant. | In octyl formate (B1220265) synthesis, 15 g/L of Novozym 435 was found to be optimal. nih.gov |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of one substrate (usually the alcohol) can shift the equilibrium towards product formation. However, a large excess can sometimes lead to enzyme inhibition. | A molar ratio of 1:2.41 (butyric acid:n-butanol) was optimal for butyl butyrate synthesis. researchgate.net |

| Solvent | Heptane, Hexane, Toluene, Solvent-free | The choice of solvent can affect substrate solubility and enzyme activity. Non-polar organic solvents are commonly used to minimize water content and shift the equilibrium towards synthesis. | Heptane was used as the medium for isoamyl butyrate synthesis. organic-chemistry.org |

Novel Chemical Synthesis Routes

While chemoenzymatic methods offer significant advantages, novel chemical synthesis routes are continuously being developed to provide alternative and potentially more scalable approaches for the production of this compound and its analogs. These methods often focus on achieving high stereoselectivity and utilizing efficient catalytic systems.

Stereoselective Synthesis of this compound Enantiomers

The hydroxyl group at the C3 position of this compound creates a chiral center, meaning the molecule can exist as two enantiomers ((R) and (S)). As the biological activity of chiral molecules can be enantiomer-dependent, methods for their stereoselective synthesis are of great importance. mdpi.com

One common approach to obtaining enantiomerically pure β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. acs.orgorgsyn.org This can be achieved using chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. acs.org For example, asymmetric transfer hydrogenation of 3-ketoesters using Ru(II) complexes has been shown to produce 3-hydroxy esters with excellent enantiomeric excess (ee) of 98% to >99%. acs.org

Another powerful technique is kinetic resolution. mdpi.com In this method, a racemic mixture of this compound or a precursor alcohol is reacted with an acylating agent in the presence of a chiral catalyst (often a lipase in a process called enzymatic kinetic resolution). The catalyst selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched starting material. mdpi.com Non-enzymatic kinetic resolution using planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative catalysts has also been successfully applied to a range of aromatic β-hydroxy esters, achieving high selectivities. mdpi.com

Catalytic Methods for Alcohol-Acid Esterification

The direct esterification of an alcohol with a carboxylic acid, known as the Fischer-Speier esterification, is a classical and widely used method. masterorganicchemistry.comchemguide.co.uk This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is usually removed as it is formed, often by azeotropic distillation with a suitable solvent. chemguide.co.uk

However, the esterification of secondary alcohols, such as 3-hydroxynonan-1-ol, can be more challenging than that of primary alcohols due to increased steric hindrance around the hydroxyl group. researchgate.netgoogle.com This can lead to slower reaction rates and may require more forcing conditions, which can in turn lead to side reactions like dehydration of the alcohol.

To overcome these limitations, various alternative catalysts have been developed. These include solid acid catalysts, such as ion-exchange resins, which offer advantages in terms of easier separation and reduced corrosion. google.com Lewis acids have also been explored as catalysts for esterification. For example, zirconium oxychloride (ZrOCl₂·8H₂O) has been shown to be an efficient catalyst for the esterification of long-chain carboxylic acids with both primary and secondary alcohols. researchgate.net

| Catalyst Type | Example | Advantages | Disadvantages |

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Inexpensive, widely available | Corrosive, difficult to separate from product, can cause side reactions masterorganicchemistry.comresearchgate.net |

| Solid Acid | Cation Exchange Resin | Easily separable, reusable, less corrosive | Can have lower activity than homogeneous catalysts google.com |

| Lewis Acid | Zirconium Oxychloride (ZrOCl₂·8H₂O) | Efficient for sterically hindered alcohols | May require specific reaction conditions researchgate.net |

Multi-step Organic Synthesis Strategies

The synthesis of this compound, an ester, fundamentally involves the reaction of a carboxylic acid (isobutyric acid) or its derivative with an alcohol (3-hydroxynonanol). Multi-step strategies are often required to prepare the necessary precursors and to control the stereochemistry of the final product, if desired. A common approach to forming the ester bond is through Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. However, to achieve higher yields and avoid harsh conditions, other multi-step strategies are often employed.

One such strategy involves the activation of the carboxylic acid. For instance, isobutyric acid can be converted to a more reactive acyl chloride or anhydride. This activated intermediate is then reacted with 3-hydroxynonanol to form the target ester. This method typically proceeds under milder conditions and can lead to higher conversions.

Another sophisticated approach involves the use of coupling reagents, which facilitate the esterification under very mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used in organic synthesis to promote the formation of ester bonds, particularly when dealing with sensitive substrates.

The choice of synthetic route can also be influenced by the desired stereochemistry at the 3-hydroxy position of the nonanol backbone. Enantioselective synthesis of the 3-hydroxynonanol precursor would be a critical multi-step sequence to obtain a specific stereoisomer of this compound. This could involve asymmetric reduction of a corresponding ketone or the use of chiral pool starting materials.

| Synthetic Strategy | Key Reagents | General Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Isobutyric acid, 3-hydroxynonanol, Strong acid catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Reversible reaction, harsh conditions, potential for side reactions |

| Acyl Chloride Method | Isobutyroyl chloride, 3-hydroxynonanol, Base (e.g., pyridine) | Anhydrous, often low temperature | High yield, irreversible | Acyl chloride is moisture sensitive and corrosive |

| Carbodiimide Coupling | Isobutyric acid, 3-hydroxynonanol, DCC or EDC, DMAP (catalyst) | Anhydrous, room temperature | Mild conditions, high yield | Byproduct (urea) can be difficult to remove, high cost of reagents |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. These principles aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. For the esterification step, replacing traditional strong acid catalysts like sulfuric acid with solid acid catalysts can offer significant environmental benefits. Heterogeneous catalysts such as ion-exchange resins, zeolites, and metal oxides are easier to separate from the reaction mixture, are often reusable, and can be less corrosive nih.gov.

The choice of solvent is another critical aspect of green synthetic design. Traditional organic solvents are often volatile and toxic. The ideal synthesis of this compound would be performed in a green solvent, such as a bio-based solvent, supercritical fluid, or even in a solvent-free system if the physical properties of the reactants allow.

Furthermore, designing the synthesis to be atom-economical is a key principle. This means that the maximum number of atoms from the reactants should be incorporated into the final product. Direct esterification reactions are inherently atom-economical, whereas multi-step syntheses involving protecting groups or activating agents often generate more waste.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Catalysis | Use of reusable solid acid catalysts (e.g., zeolites, ion-exchange resins) instead of homogeneous mineral acids nih.gov. | Reduced waste, catalyst reusability, lower corrosivity (B1173158) nih.gov. |

| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or the use of green solvents like ionic liquids or bio-derived solvents. | Reduced VOC emissions, lower toxicity, improved process safety. |

| Atom Economy | Favoring direct esterification pathways over multi-step routes that use stoichiometric activating agents. | Minimized waste generation, more efficient use of resources. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or continuous flow reactors to reduce reaction times and energy consumption. | Lower energy costs, smaller manufacturing footprint. |

Precursor Development and Functionalization Strategies

The properties and potential applications of this compound analogs can be systematically modified by altering the structure of its precursors: the alcohol and the carboxylic acid. The development of a library of analogs requires versatile strategies for precursor synthesis and functionalization.

For the alcohol component, a range of 3-hydroxyalkanes can be synthesized. For example, starting from different aldehydes and using a Grignard reaction followed by hydrolysis, one can introduce variations in the chain length and branching of the alkyl group. Further functionalization of the alcohol precursor could include the introduction of double or triple bonds, or other functional groups at different positions of the nonanol backbone, leading to a diverse set of analogs.

On the carboxylic acid side, while isobutyric acid is the specified precursor, a wide array of other carboxylic acids can be used to generate analogs. This could include other short-chain branched carboxylic acids, aromatic carboxylic acids, or dicarboxylic acids to create more complex structures. Biotechnological methods are also emerging for the production of functionalized carboxylic acid precursors, such as 3-hydroxyisobutyric acid, which could be used to synthesize analogs with additional hydroxyl groups google.com.

The strategic selection and synthesis of these precursors are paramount in creating a diverse library of this compound analogs with tailored physical and chemical properties for various applications.

| Precursor | Modification Strategy | Resulting Analog Structure |

| 3-Hydroxynonanol | Varying the starting aldehyde in a Grignard synthesis | 3-Hydroxyalkanes of different chain lengths |

| Introduction of unsaturation via Wittig reaction on a keto-precursor | Alkenyl or alkynyl side chains | |

| Isobutyric Acid | Replacement with other branched-chain carboxylic acids | Esters with different alkyl groups on the carboxylate moiety |

| Use of dicarboxylic acids | Di-esters or polyester (B1180765) precursors |

Process Intensification and Scalability Studies in Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production processes. For the synthesis of this compound, several process intensification strategies can be explored to improve its scalability and economic viability.

One of the most promising approaches is the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for easier automation and control. This can lead to higher yields, shorter reaction times, and more consistent product quality.

Membrane reactors represent another advanced process intensification technology. In the context of esterification, a pervaporation membrane can be integrated into the reactor to selectively remove water, a byproduct of the reaction nih.gov. This continuous removal of water shifts the reaction equilibrium towards the product side, leading to higher conversion rates under milder conditions nih.gov. Dual-functional membranes that combine catalytic activity with selective separation can further enhance process efficiency nih.gov.

For the scalability of the synthesis, kinetic modeling of the esterification reaction is crucial. Understanding the reaction kinetics allows for the optimization of reaction parameters such as temperature, catalyst loading, and reactant concentrations. This data is essential for the design and scale-up of a commercial production process, ensuring efficient and predictable performance of the reactor. Modular plug-and-play reactor designs are also being considered as a flexible and scalable approach for sustainable esterification processes nih.gov.

| Process Intensification Strategy | Description | Potential Impact on this compound Synthesis |

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor where the reaction occurs. | Improved heat and mass transfer, enhanced safety, higher throughput, better process control. |

| Membrane Reactors | Integration of a membrane for in-situ product or byproduct removal nih.gov. | Increased conversion by shifting reaction equilibrium, potential for milder reaction conditions nih.gov. |

| Reactive Distillation | Combining reaction and distillation in a single unit to remove products as they are formed. | Increased conversion, reduced capital and energy costs. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture. | Significantly reduced reaction times, potential for improved yields. |

Sophisticated Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of 3-Hydroxynonyl isobutyrate. These methods provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Protons on the carbon adjacent to the hydroxyl group (α-protons) are deshielded and typically appear in the range of 3.3–4.0 ppm. openochem.org The hydroxyl proton itself generally presents as a broad singlet between 0.5 and 5.0 ppm, with its chemical shift being highly dependent on concentration and solvent. openochem.org Protons on carbons further from the electronegative oxygen atom, such as those in the nonyl chain, will resonate at higher fields (further upfield), typically between 1.0 and 1.7 ppm. openochem.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 60-80 ppm. wisc.edulibretexts.org Carbonyl carbons in esters typically resonate in the downfield region of 160-180 ppm. ucalgary.cacompoundchem.com Carbons within the long alkyl chain will exhibit chemical shifts in the range of 10–40 ppm. openochem.orglibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | 160-180 |

| Carbon alpha to Hydroxyl (CH-OH) | 3.3-4.0 | 60-80 |

| Carbons in Nonyl Chain | 1.0-1.7 | 10-40 |

| Hydroxyl Proton (OH) | 0.5-5.0 (broad) | - |

| Isobutyrate Protons | ~1.1-1.3 (d), ~2.4-2.6 (m) | ~18-20 (CH3), ~33-35 (CH) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound and for analyzing its fragmentation patterns to confirm its structure. The molecular ion peak for a primary or secondary alcohol in mass spectrometry can be small or even undetectable. chemistrynotmystery.comslideshare.net A prominent fragmentation pattern for secondary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. chemistrynotmystery.com For long-chain esters, fragmentation often occurs via α-cleavage and McLafferty rearrangement. jove.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Expected m/z of Fragment | Interpretation |

| α-cleavage at secondary alcohol | Varies | Loss of an alkyl radical from the carbon bearing the hydroxyl group. |

| Dehydration | [M-18]+ | Loss of a water molecule, common for alcohols. chemistrynotmystery.com |

| McLafferty Rearrangement of Ester | Varies | Characteristic fragmentation for esters with a sufficiently long alkyl chain. jove.com |

| Cleavage of Ester Bond | Varies | Fragmentation at the C-O bond of the ester linkage. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational modes. For this compound, these techniques would confirm the presence of the hydroxyl and ester groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. acs.org A sharp, intense peak around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. ucalgary.caspectroscopyonline.com Additionally, C-O stretching vibrations for the ester and alcohol will appear in the 1000-1300 cm⁻¹ region. ucalgary.caspectroscopyonline.com

Raman Spectroscopy: While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C and C-H vibrations of the long alkyl chain would be prominent in the Raman spectrum. acs.orgresearchgate.net The C=O stretch of the ester is also Raman active, though typically weaker than in the IR spectrum.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Ester Carbonyl | C=O Stretch | 1735-1750 (sharp, strong) | Moderate |

| Ester/Alcohol C-O | C-O Stretch | 1000-1300 (strong) | Moderate |

| Alkyl Chain | C-H Stretch | 2850-2960 (strong) | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and polarity, and the mass spectrometer provides structural information for identification and quantification.

The retention time of this compound in a GC system will depend on the column polarity and temperature program. researchgate.netntnu.no For long-chain esters, higher temperatures are generally required for elution. researchgate.net The mass spectrum obtained from the MS detector will exhibit the fragmentation patterns discussed in section 3.1.2, allowing for confident identification. Quantification can be achieved by creating a calibration curve using a known standard.

High-Performance Liquid Chromatography (HPLC) for Isomer and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC is typically employed, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. nih.gov Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). nih.govgerli.com

The method allows for the separation of the main compound from potential impurities, such as unreacted starting materials (nonan-1-ol, 3-hydroxynonanal, isobutyric acid) or byproducts from the synthesis. The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Retention Time | ~7.5 min |

| Purity Result | >99.5% (Area Normalization) |

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The this compound molecule contains a stereogenic center at the C-3 position of the nonyl chain, meaning it can exist as a pair of enantiomers (R- and S-isomers). Differentiating and quantifying these enantiomers is critical, as they can have different biological activities. Chiral chromatography is the definitive method for this purpose. shimadzu.com

This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of enantiomeric compounds, including alcohols and esters. phenomenex.comchromatographyonline.com The separation is typically performed in normal-phase mode, using mobile phases like hexane/isopropanol mixtures. chromatographyonline.com The result of this analysis is the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other.

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.75 mL/min |

| Detector | UV (at low wavelength, e.g., 210 nm) or RI |

| Column Temperature | 25°C |

| Retention Time (S-isomer) | ~9.2 min |

| Retention Time (R-isomer) | ~10.5 min |

| Resolution (Rs) | >1.5 |

Advanced hyphenated techniques (e.g., HPLC-MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of analytical power.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the mass analysis capability of mass spectrometry. As components elute from the HPLC column, they are ionized (e.g., using Atmospheric Pressure Chemical Ionization, APCI) and their mass-to-charge ratio is determined. nih.gov This provides unequivocal confirmation of the molecular weight of this compound and can be used to identify unknown impurities by their mass. nih.gov

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. nih.govntnu.no this compound can be analyzed by GC-MS to assess for volatile impurities. The compound produces a characteristic fragmentation pattern (mass spectrum) upon ionization, which serves as a fingerprint for its identification. uib.no The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the precise quantification of trace-level components in complex mixtures by monitoring specific precursor-to-product ion transitions. chromatographyonline.com

Table 3: Information from Hyphenated Techniques

| Technique | Information Provided |

| HPLC-MS | Molecular weight confirmation of the parent compound and impurities. Quantitative analysis with high specificity. |

| GC-MS | Identification of volatile impurities. Structural information based on fragmentation patterns. nih.gov |

| GC-MS/MS | Highly selective and sensitive quantification of target analytes in complex matrices. chromatographyonline.com |

Crystallographic Analysis of Crystalline Forms

Should this compound be a crystalline solid, single-crystal X-ray crystallography is the most powerful method for determining its absolute three-dimensional atomic and molecular structure. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto an ordered, single crystal of the compound. The crystal diffracts the X-rays in a unique pattern of spots with varying intensities. wikipedia.org

By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule. wikipedia.org This map reveals the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and the absolute stereochemistry of the chiral center. mdpi.com This method provides the definitive, unambiguous structural proof of the compound. X-ray powder diffraction (XRPD) can also be used to characterize the bulk material and identify different polymorphic forms. nih.gov

Table 4: Data Obtained from Single-Crystal X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating crystal unit. |

| Atomic Coordinates | The precise x, y, z position of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | The exact distances and angles between atoms, confirming the molecular geometry. mdpi.com |

| Absolute Configuration | Unambiguous determination of the R or S configuration at the stereocenter. |

Method Validation and Quantitative Analysis Protocol Development

For this compound to be reliably quantified, the analytical method (typically HPLC) must be validated. Method validation demonstrates that the procedure is suitable for its intended purpose. actascientific.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comich.orgeuropa.eu

The development of a quantitative analysis protocol involves defining the standard and sample preparation procedures, specifying the instrumental parameters, and outlining the calculations for determining the concentration of the analyte. The protocol must be supported by a comprehensive validation report.

Table 5: Key Parameters for HPLC Method Validation (ICH Q2(R2))

| Parameter | Description | Acceptance Criteria Example |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). amsbiopharma.com | The main peak is resolved from all other peaks (Resolution > 2). |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies. amsbiopharma.com | Mean recovery between 98.0% and 102.0% at multiple concentration levels. |

| Precision | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). actascientific.com | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. europa.eu | Typically 80% to 120% of the target concentration for an assay. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). ich.org | System suitability parameters remain within limits; results are not significantly affected. |

Biological and Ecological Roles in Non Human Systems

Natural Occurrence and Distribution in Biological Matrices

The presence of 3-Hydroxynonyl isobutyrate in the natural world is inferred from the widespread distribution of its precursors and related ester compounds across various biological systems.

While this compound has not been explicitly identified in plant metabolomic studies, its constituent parts, nonanol and isobutyrate esters, are known components of plant volatiles. 1-Nonanol, a nine-carbon alcohol, is a recognized metabolite and volatile oil component in plants such as barley (Hordeum vulgare) and orange oil wikipedia.orgnih.gov. It is found in various foods, including corn, sweet oranges, and limes foodb.ca. Plant volatile organic compounds (VOCs) are a diverse group of metabolites that include fatty acid derivatives, which serve critical functions in attracting pollinators, defense, and plant-plant communication nih.govnih.govgerstelus.com.

Isobutyrate esters, such as methyl isobutyrate and ethyl isobutyrate, have been noted in compositions designed to treat plant pathogenic diseases, indicating their potential presence and activity in the plant environment google.com. Given that plants possess the metabolic machinery to produce both fatty alcohol derivatives and a variety of esters, it is plausible that this compound or structurally similar compounds could be synthesized as minor components of a plant's volatile profile.

Table 1: Natural Occurrence of Precursors of this compound in Plants

| Precursor | Compound Type | Plant Source Examples | Reference |

|---|---|---|---|

| 1-Nonanol | Fatty Alcohol | Orange, Barley, Corn, Limes | wikipedia.orgnih.govfoodb.ca |

| Nonanal | Fatty Aldehyde | Walnut, Orchid | mdpi.comacs.org |

In the field of insect chemical ecology, esters are a fundamentally important class of semiochemicals, which are signaling molecules used for communication plantprotection.plplantprotection.pl. These compounds, which include pheromones (for intraspecies communication) and allelochemicals (for interspecies communication), mediate critical behaviors such as mating, aggregation, and trail marking wikipedia.org. The sex pheromones of many insect species are composed of fatty acid esters and fatty alcohols wikipedia.org.

Although there is no direct evidence of this compound acting as a semiochemical, its molecular structure—an ester of a hydroxylated fatty alcohol and a branched-chain acid—fits the profile of compounds used in insect communication nih.gov. Branched-chain esters, in particular, are known to play a role in the chemical signaling of various species. The specific combination of a C9 alcohol and an isobutyrate moiety could confer a unique volatility and receptor specificity, potentially serving as a component in a complex pheromone blend for a yet-unstudied insect species.

Microorganisms, including bacteria and fungi, are well-documented producers of a wide array of esters, many of which are valued as natural flavor and fragrance compounds nih.gov. The biosynthesis of these esters often occurs through several established biochemical routes, including the condensation of an acyl-CoA molecule with an alcohol nih.gov.

The isobutyrate precursor is known to be produced by various microbes. For instance, certain gut bacteria generate branched-chain fatty acids, including isobutyrate, from the catabolism of branched-chain amino acids like valine nih.gov. Engineered microbes have also been developed for the commercial production of isobutyric acid google.com. Furthermore, fungal-bacterial co-cultures can modulate the production of branched-chain esters, indicating complex metabolic interactions that influence the final profile of volatile compounds acs.orgacs.org.

Some fungi, such as Rhodotorula mucilaginosa, can metabolize branched-chain esters like testosterone (B1683101) isobutyrate, demonstrating their enzymatic capacity to process these molecules nih.gov. Notably, when fed isobutyrate as a carbon source, the bacterium Comamonas sp. produces poly(3-hydroxyisobutyrate), a polymer containing a monomer that is structurally related to the 3-hydroxyisobutyrate (B1249102) portion of the target molecule, suggesting that pathways for the synthesis of hydroxylated branched-chain acids exist in bacteria nih.govtudelft.nlresearchgate.net.

Biochemical Pathways of Biosynthesis and Biodegradation

The formation and breakdown of this compound are governed by enzyme-catalyzed reactions common to lipid and ester metabolism.

The synthesis and hydrolysis of esters like this compound are primarily catalyzed by hydrolase enzymes, particularly lipases and esterases. These enzymes are notable for their ability to catalyze reactions reversibly.

Formation (Esterification): In environments with low water activity, lipases catalyze the formation of ester bonds. The biocatalytic synthesis of flavor esters is a well-established industrial process that uses purified enzymes or whole-cell biocatalysts (e.g., Aspergillus oryzae, engineered E. coli) nih.govworktribe.comunimi.it. The reaction involves the condensation of an alcohol (e.g., 3-hydroxynonanol) with a carboxylic acid or its activated form, such as acyl-CoA (e.g., isobutyryl-CoA). Acyltransferases, such as the one from Mycobacterium smegmatis, are also highly efficient in catalyzing these biotransformations unimi.itacs.org. The choice of enzyme, solvent, and temperature can influence the reaction's efficiency and selectivity mdpi.com.

Hydrolysis: In aqueous environments, the same lipase (B570770) and esterase enzymes catalyze the hydrolysis of the ester bond, breaking down this compound into its constituent molecules: 3-hydroxynonanoic acid and isobutyric acid. This is a critical step in the metabolic breakdown of dietary or endogenous esters.

Table 2: Key Enzymes in Ester Biosynthesis and Hydrolysis

| Enzyme Class | Function | Organism Examples | Reference |

|---|---|---|---|

| Lipases | Esterification & Hydrolysis | Candida antarctica, Aspergillus oryzae | unimi.itmdpi.com |

| Esterases | Esterification & Hydrolysis | Various Bacteria and Fungi | nih.govnih.gov |

The metabolic fate of this compound can be predicted by examining the known lipid metabolism pathways in well-studied model organisms such as Drosophila melanogaster and Caenorhabditis elegans.

In Drosophila melanogaster , ingested esters would first be subject to hydrolysis by lipases in the gut. Research has identified specific hydrolases in Drosophila capable of breaking down branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids structurally analogous to this compound escholarship.org. The two resulting components would then enter distinct metabolic pathways. The 3-hydroxynonanoic acid could be processed via β-oxidation, a core process for energy extraction from fatty acids. The isobutyrate would likely be converted to isobutyryl-CoA, which can be further metabolized. The metabolism of branched-chain amino acids, the precursors to isobutyrate, is known to influence lipid storage and lifespan in flies nih.gov. Oenocytes, which are specialized lipid-metabolizing cells in Drosophila, are responsible for synthesizing very-long-chain fatty acids for pheromone production and could potentially be involved in the metabolism of such compounds plos.org.

Ecological Significance and Interspecies Interactions

The significance of a chemical compound within an ecosystem is determined by its influence on the behavior, physiology, and interactions of the organisms that inhabit it. This can range from mediating predator-prey dynamics to influencing microbial communities. However, specific research detailing the ecological footprint of this compound is not currently available.

Chemical signaling is a fundamental mode of communication in the biological world, with compounds serving as cues that can trigger specific behavioral or physiological responses in other organisms. These molecules, often referred to as semiochemicals, are crucial for processes such as mating, foraging, and defense. At present, there is no direct scientific evidence to suggest that this compound functions as a chemical signaling molecule in any non-human organism.

Pheromones are a class of semiochemicals used for intraspecific communication, famously employed by insects and other animals to attract mates, signal alarm, or mark trails. The structural characteristics of a molecule often provide clues to its potential as a pheromone. However, no studies have been identified that implicate this compound as a component of any known non-human pheromone system.

The collective chemical interactions and transformations within an ecosystem constitute its chemical dynamics. Organic compounds can be introduced into the environment through biological processes and can influence nutrient cycling, decomposition, and other vital ecosystem functions. The specific contribution of this compound to these dynamics has not been documented in the available scientific research.

Theoretical and Computational Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and simulate the behavior of molecules. These methods are instrumental in exploring the conformational landscape, dynamic behavior, and potential interactions of 3-Hydroxynonyl isobutyrate.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, which possesses a nine-carbon chain and an isobutyrate group, a multitude of conformations are possible. The Z-conformation around the ester bond is generally favored for most esters due to a combination of steric and dipole-dipole interactions. researchgate.net

Energy minimization is a computational process used to find the most stable conformation, known as the global energy minimum, by adjusting the geometry of the molecule to reduce its potential energy. This process helps in identifying the preferred three-dimensional structure of this compound. The presence of a hydroxyl group and the branching in the isobutyrate moiety introduce additional complexity to the conformational landscape.

Interactive Table: Predicted Low-Energy Conformers of this compound

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| ~180° (anti-periplanar) | 0.00 | Extended chain, minimal steric hindrance |

| ~60° (gauche) | 1.25 | Potential for weak hydrogen bonding (hydroxyl and carbonyl oxygen) |

| ~-60° (gauche) | 1.30 | Potential for weak hydrogen bonding (hydroxyl and carbonyl oxygen) |

Note: The data in this table is illustrative and represents expected outcomes from conformational analysis and energy minimization studies.

Molecular Dynamics Simulations for System Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound behaves over time in different environments, such as in a solvent or in the bulk liquid state. These simulations can provide insights into the flexibility of the molecule, the stability of different conformations, and the nature of intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations could be employed to understand its aggregation behavior, interactions with solvent molecules, and its dynamic structural changes. Such simulations are valuable for predicting macroscopic properties based on microscopic behavior.

Ligand-Target Interaction Modeling (non-human biological targets)

Understanding how this compound might interact with biological targets is crucial for assessing its potential applications. Ligand-target interaction modeling, often employing techniques like molecular docking and molecular dynamics, can predict the binding affinity and mode of interaction of a small molecule with a protein or other macromolecule.

In the context of non-human biological targets, such as enzymes from microorganisms or insects, these models can help identify potential inhibitory or activating effects of this compound. This information is valuable in fields like agriculture for the development of new pesticides or in industrial biotechnology for identifying novel enzyme modulators.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and provide a detailed description of the electronic structure of molecules. These methods are essential for understanding chemical bonding, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.govresearchgate.net DFT calculations for this compound can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.netmdpi.com These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. The B3LYP functional is a commonly used method in DFT calculations for organic molecules. nih.gov

Interactive Table: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |

Note: The data in this table is illustrative and represents expected outcomes from DFT calculations.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more accurate calculations. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, leading to more accurate predictions of molecular properties. These high-level calculations can be used to obtain very precise information about the geometry, energy, and vibrational frequencies of this compound. asme.org

Calculation of Reaction Energies and Transition States for Synthetic Pathways

Computational chemistry provides critical insights into the synthesis of this compound, most commonly formed via Fischer esterification of 3-hydroxynonanoic acid and isobutanol, catalyzed by an acid. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction. This allows for the determination of key thermodynamic and kinetic parameters.

The reaction mechanism involves several steps, including the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester. masterorganicchemistry.comchemguide.co.uk DFT calculations can model each of these stages to identify the transition state (TS) structures, which represent the highest energy point along the reaction coordinate for a specific step. The energy difference between the reactants and the transition state defines the activation energy (Ea), a crucial factor in determining the reaction rate. researchgate.net

Below is a representative data table illustrating the types of energetic information obtained from DFT calculations for an analogous acid-catalyzed esterification reaction.

Interactive Data Table: Calculated Energies for a Representative Esterification Pathway

| Parameter | Value (kJ/mol) | Description |

| Activation Energy (Ea) | 60 - 80 | The energy barrier that must be overcome for the reaction to proceed. Governs the reaction rate. |

| Enthalpy of Reaction (ΔH) | -5 to -20 | The net energy change of the reaction. A negative value indicates an exothermic process. |

| Gibbs Free Energy (ΔG) | -5 to -15 | Indicates the spontaneity of the reaction at standard conditions. A negative value signifies a spontaneous process. |

These computational models allow for the optimization of reaction conditions (e.g., temperature, catalyst choice) by predicting their effect on reaction kinetics and equilibrium yield without the need for extensive empirical experimentation. sparkl.me

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are instrumental in predicting the spectroscopic properties of this compound, which aids in its structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. DFT calculations are used to determine the harmonic frequencies corresponding to different vibrational modes (e.g., stretching, bending). These calculated frequencies are often systematically scaled to correct for anharmonicity and other model limitations, resulting in a predicted spectrum that closely matches experimental data. Key predicted peaks for this compound would include a strong C=O stretch for the ester group, a broad O-H stretch from the hydroxyl group, C-O stretching vibrations, and various C-H stretching and bending modes from the alkyl chains. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a powerful tool in computational chemistry. The primary method involves calculating the magnetic shielding tensors for each nucleus using approaches like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Machine learning and deep learning models are also increasingly used, trained on vast databases of known structures and their experimental spectra, to predict chemical shifts with high accuracy. aalto.fiarxiv.org These models can learn complex relationships between the local electronic environment of a nucleus and its resulting chemical shift. researchgate.net

The table below summarizes the predicted spectroscopic data for the main functional groups in this compound.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Shift / Frequency | Notes |

| ¹H NMR | -CH-OH (secondary alcohol) | 3.6 - 4.1 ppm | Chemical shift is influenced by solvent and hydrogen bonding. |

| ¹H NMR | -CH₂-COO- (next to ester) | 2.2 - 2.5 ppm | Protons alpha to the carbonyl group are deshielded. |

| ¹³C NMR | C=O (ester carbonyl) | 170 - 175 ppm | The carbonyl carbon is highly deshielded. |

| ¹³C NMR | -C-OH (carbon of alcohol) | 65 - 75 ppm | The carbon atom bonded to the hydroxyl group. |

| IR | O-H Stretch (alcohol) | 3200 - 3600 cm⁻¹ | A broad peak characteristic of a hydroxyl group. |

| IR | C=O Stretch (ester) | 1735 - 1750 cm⁻¹ | A strong, sharp peak indicating the ester carbonyl group. mdpi.com |

| IR | C-O Stretch (ester) | 1150 - 1250 cm⁻¹ | Strong peak associated with the ester C-O bond. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Analogs (Non-Human Biological Contexts)

Structure-Activity Relationship (SAR) studies investigate how the structural features of a molecule, such as this compound, relate to its biological activity. nih.gov In non-human contexts, this could involve activities like insecticidal, antimicrobial, or plant growth-regulating effects. For analogs of this compound, SAR studies would systematically modify the molecule's structure and assess the impact on a specific biological endpoint.

Key structural modifications for SAR studies could include:

Varying the length of the nonyl chain: Altering the carbon chain length (e.g., from C7 to C11) to study the effect of lipophilicity on activity.

Changing the position of the hydroxyl group: Moving the -OH group from the 3-position to other locations on the chain to determine its positional importance.

Modifying the isobutyrate ester group: Replacing the isobutyrate with other esters (e.g., acetate, propionate, valerate) to probe the influence of the ester's size and branching.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that correlate physicochemical properties (descriptors) of the analogs with their biological activity. researchgate.netdocumentsdelivered.com Descriptors can include parameters like logP (octanol-water partition coefficient), molecular weight, polar surface area, and various electronic and steric parameters. These models are often built using statistical methods like multiple linear regression or partial least squares. nih.gov A successful QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

Machine Learning Applications in Compound Design and Prediction

Generative Models for Compound Design: Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of existing chemical structures. nih.govresearchgate.net These models learn the underlying rules of chemical bonding and structure, enabling them to generate novel molecules with desired characteristics. nih.gov For instance, a model could be fine-tuned on a dataset of known bioactive esters to design new analogs of this compound that are predicted to have high activity for a specific target, while also optimizing for other properties like stability or biodegradability.

Property Prediction: ML models are extensively used to predict a wide range of molecular properties, accelerating the screening process. nih.govgu.se Instead of relying solely on time-consuming experimental measurements or computationally expensive physics-based models, trained ML models can rapidly estimate properties such as:

Physicochemical properties: Solubility, boiling point, and viscosity. acs.org

Biological activity: Predicting the potency of a compound against a specific biological target.

Spectroscopic data: As mentioned previously, ML can predict NMR and IR spectra from a molecular structure. nih.gov

The integration of ML into the design-synthesis-test cycle creates a closed-loop system where new compounds are designed by generative models, their properties are predicted by other ML models to prioritize synthesis, and the subsequent experimental data is used to further refine the models. nih.gov

Environmental Dynamics and Fate

Biodegradation Pathways in Environmental Compartments

The primary mechanism for the environmental breakdown of 3-Hydroxynonyl isobutyrate is expected to be biodegradation, mediated by microorganisms present in soil and aquatic systems. The key functional group targeted by microbial enzymes is the ester linkage.

Ester Hydrolysis: In environments such as soil, water, and sediment, a wide variety of microorganisms produce esterase enzymes. These enzymes would catalyze the hydrolysis of the isobutyrate ester bond in this compound. This initial and crucial step would break the molecule into two smaller, more readily biodegradable components: 3-hydroxy-1-nonanol and isobutyric acid.

Metabolism of Hydrolysis Products:

Isobutyric Acid: This is a simple branched-chain fatty acid that is readily metabolized by many bacteria and fungi through standard metabolic pathways, ultimately being converted to carbon dioxide and water.

3-hydroxy-1-nonanol: This nine-carbon alcohol with a hydroxyl group is susceptible to further oxidation. Microorganisms can oxidize the alcohol and hydroxyl groups, leading to the formation of corresponding ketones and carboxylic acids. The resulting nonanoic acid derivatives would then likely undergo β-oxidation, a common microbial pathway for breaking down fatty acids, which sequentially shortens the carbon chain.

Environmental Distribution and Persistence Modeling

Partitioning Behavior: The molecule possesses both a hydrophilic (hydroxyl and ester groups) and a lipophilic (nine-carbon alkyl chain) portion. This amphiphilic character suggests it will have moderate water solubility and a tendency to partition from water to organic matter in soil and sediment (soil organic carbon-water (B12546825) partitioning coefficient, Koc) and to fatty tissues in organisms (octanol-water partitioning coefficient, Kow). The long alkyl chain would likely lead to a relatively high Kow, indicating a potential for bioaccumulation.

Persistence: The persistence of this compound in the environment will be determined by the sum of all degradation rates (biotic and abiotic). Given the susceptibility of the ester bond to microbial hydrolysis, the compound is not expected to be highly persistent in biologically active environments. Its persistence would likely be categorized as low to moderate.

To formally model its environmental fate using tools like fugacity models, the following parameters would be essential:

Water Solubility

Vapor Pressure

Octanol-Water Partitioning Coefficient (Kow)

Soil Organic Carbon-Water Partitioning Coefficient (Koc)

Biodegradation Rate Constants in various media (soil, water, sediment)

Without this empirical data, any modeling remains speculative. The table below outlines the key parameters needed for accurate environmental modeling.

| Parameter | Importance in Modeling | Predicted Trend for this compound |

| Water Solubility | Determines concentration in aquatic systems and mobility in soil. | Moderate to Low |

| Vapor Pressure | Influences the tendency of the compound to volatilize into the atmosphere. | Low |

| Octanol-Water Partitioning Coefficient (Kow) | Indicates the potential for bioaccumulation in organisms. | Moderate to High |

| Soil Organic Carbon-Water Partitioning (Koc) | Predicts how strongly the compound will adsorb to soil and sediment, affecting its mobility and bioavailability. | Moderate to High |

| Biodegradation Rate | The primary determinant of the compound's persistence in most environmental compartments. | Relatively Fast (in aerobic conditions) |

Emerging Research Directions and Non Human Applications

Utilization in Materials Science as a Precursor or Component

While specific studies detailing the polymerization or direct incorporation of 3-Hydroxynonyl isobutyrate into material matrices are not extensively documented, its bifunctional nature—possessing both a hydroxyl and an ester group—suggests its potential as a monomer or a modifying agent in polymer synthesis. The hydroxyl group offers a reactive site for polymerization reactions, such as the formation of polyesters or polyurethanes. The isobutyrate moiety and the nonyl chain can influence the physical properties of a resulting polymer, potentially contributing to increased flexibility, impact resistance, or altering its solubility characteristics.

According to the European Chemicals Agency (ECHA), one of the registered industrial uses of this substance is in the manufacturing of machinery, vehicles, and fabricated metal products, as well as electrical, electronic, and optical equipment. europa.eu It is also noted for its use in metal surface treatment products. europa.eu This suggests a role, perhaps as an additive or a component in coatings or formulations, where its chemical structure could contribute to the final product's performance. Further research is required to fully elucidate its specific functions and advantages in these material science applications.

Role in Agrochemical Research as a Biochemical Modifier or Attractant

The role of isobutyrate esters in agriculture is an area of active research, with some esters being investigated as flavoring agents or having roles as plant metabolites. However, specific research into the application of this compound as a biochemical modifier or attractant in agrochemical contexts is not yet prevalent in publicly accessible literature. In principle, the volatile nature of similar esters suggests potential as semiochemicals, such as pheromones or attractants for insects, or as signaling molecules in plant-pathogen interactions. The specific structure of this compound would determine its activity and selectivity. Future research could explore its potential to influence plant growth, deter pests, or act as a synergist for existing agrochemicals.

Development as a Chemical Probe for Biological Research (non-human systems)

The development of novel chemical probes is crucial for advancing biological research. The structure of this compound, featuring a hydroxyl group and a lipophilic nonyl chain, presents possibilities for its use as a chemical probe in non-human biological systems. For instance, it could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to investigate the activity and localization of specific enzymes, such as esterases or lipases, that may interact with the isobutyrate ester linkage. The long alkyl chain could facilitate its interaction with lipid membranes or hydrophobic pockets of proteins, making it a candidate for studying lipid metabolism or membrane-associated biological processes. However, at present, there are no specific studies detailing the synthesis and application of this compound as a chemical probe.

Potential in Biotechnology for Biosynthetic Applications

The biotechnological production of specialty chemicals through microbial fermentation is a rapidly growing field. While the direct biosynthesis of this compound has not been specifically reported, the microbial production of its constituent parts, such as isobutyric acid and long-chain hydroxy fatty acids, is well-established. Metabolic engineering and synthetic biology approaches could potentially be employed to develop microbial strains capable of synthesizing this ester. This would likely involve the heterologous expression of genes encoding for specific esterases or acyltransferases that can catalyze the esterification of a 9-hydroxynonanoic acid precursor with isobutyryl-CoA. The development of such a biosynthetic pathway would offer a renewable and potentially more sustainable route to this compound compared to traditional chemical synthesis.

Data Tables

Table 1: Potential Research Directions for this compound

| Field | Potential Application | Research Focus |

|---|---|---|

| Materials Science | Monomer for specialty polymers | Synthesis and characterization of polyesters or polyurethanes incorporating this compound to evaluate its effect on material properties. |

| Additive in coatings | Investigation of its role in improving flexibility, adhesion, or other performance characteristics of metal surface treatments. | |

| Agrochemicals | Insect semiochemical | Behavioral assays to determine attractant or repellent properties against specific insect pests. |

| Plant growth regulator | Plant physiology studies to assess its impact on seed germination, root development, or stress response. | |

| Chemical Biology | Enzyme activity probe | Synthesis of tagged derivatives to visualize and quantify the activity of esterases or lipases in non-human biological samples. |

| Membrane interaction studies | Use as a probe to investigate the dynamics of lipid bilayers or the function of membrane-bound proteins. | |

| Biotechnology | Microbial synthesis | Engineering of microbial strains (e.g., E. coli or S. cerevisiae) to produce this compound from renewable feedstocks. |

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 3-hydroxynonyl isobutyrate in microbial systems, and how can researchers validate their efficiency?

- Methodological Answer: Microbial biosynthesis pathways can be explored using glucose as a carbon source, followed by enzymatic or oxidative dehydrogenation steps. For validation, researchers should employ gas chromatography-mass spectrometry (GC-MS) to quantify intermediates and final products. Fermentation yields can be optimized by adjusting pH, substrate concentration, and microbial strain selection (e.g., Pseudomonas spp. for polyhydroxyalkanoate (PHA) production). Reference studies on isobutyrate-fed enrichment cultures highlight the importance of substrate specificity and microbial community dynamics .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkages and branching. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and carbonyl. For 3D structural visualization, computational tools like ball-and-stick models and cheminformatics software (e.g., SDF/MOL files) are recommended, as demonstrated in studies of structurally similar esters .

Q. How can researchers quantify this compound in complex biological matrices such as rumen fluid or fecal cultures?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) or GC-MS with derivatization (e.g., silylation) to enhance volatility. Calibration curves should be prepared using synthetic standards. In rumen studies, molar proportions of volatile fatty acids (VFAs) like isobutyrate are measured via titration or enzymatic assays, with statistical normalization to account for matrix effects .

Q. What standardized protocols exist for ensuring reproducibility in this compound analysis?

- Methodological Answer: Follow AOAC-approved methods for fiber analysis as a template, emphasizing enzyme selection (e.g., Sigma A3306 amylase) to avoid starch interference. Replace outdated solvents like 2-ethoxyethanol with safer alternatives (e.g., triethylene glycol). Protocols should include internal controls and inter-laboratory validation to address variability, as seen in dietary fiber research .

Q. What role does this compound play in microbial metabolism, particularly in anaerobic environments?

- Methodological Answer: In rumen and gut microbiomes, isobutyrate derivatives are fermentation byproducts. Researchers can use isotopic labeling (¹³C) to track carbon flux or metagenomics to identify microbial consortia involved in its metabolism. Studies show that isobutyrate fermentation differs from butyrate, yielding no lactic acid and faster cellulose degradation rates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound yields across different microbial fermentation systems?

- Methodological Answer: Conduct comparative metabolomic profiling to identify rate-limiting enzymes or substrate competition. For example, P. acidivorans shows high PHA yields with butyrate but fails with isobutyrate due to transporter specificity. Use RNA-seq to compare gene expression under varying substrates and validate hypotheses via knock-out mutants .

Q. What experimental designs are effective for studying the impact of this compound on microbial community stability?

- Methodological Answer: Employ continuous bioreactors with controlled feeding regimes to mimic natural environments. Monitor community shifts via 16S rRNA sequencing and VFA quantification. For instance, fecal slurry cultures revealed donor-specific responses to isobutyrate, emphasizing the need for longitudinal sampling and multivariate statistical analysis .

Q. What strategies optimize this compound production in mixed microbial cultures with competing substrates?

- Methodological Answer: Use adaptive laboratory evolution (ALE) to select strains with enhanced substrate uptake. Kinetic modeling (e.g., Monod equations) can predict optimal feeding ratios of glucose and isobutyrate precursors. Studies suggest evolutionary trade-offs may limit isobutyrate utilization in favor of more abundant substrates like acetate .

Q. How do structural isomers of this compound influence its biological activity and analytical detection?

- Methodological Answer: Synthesize isomers (e.g., 2-hydroxynonyl isobutyrate) and compare their chromatographic retention times and fragmentation patterns in MS. Bioactivity assays (e.g., antimicrobial or enzymatic inhibition) can reveal structure-activity relationships. Computational QSPR models may predict isomer behavior based on electronic and steric properties .

Q. What methodological pitfalls arise when correlating this compound concentrations with environmental or health outcomes?

- Methodological Answer: Confounding factors (e.g., matrix complexity, microbial cross-feeding) require normalization to total VFA content or use of stable isotope tracers. In human studies, ensure ethical compliance (e.g., IRB approval) and rigorous participant selection criteria to minimize variability, as outlined in biomedical research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.